

Physical and chemical properties of (S)-2-((Methylsulfonyl)oxy)propanoic acid

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Compound of Interest

Compound Name: (S)-2-((Methylsulfonyl)oxy)propanoic acid

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An In-depth Technical Guide to **(S)-2-((Methylsulfonyl)oxy)propanoic acid**

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Abstract: This document provides a comprehensive technical overview of **(S)-2-((Methylsulfonyl)oxy)propanoic acid**, a chiral building block of significant interest in organic synthesis and pharmaceutical development. The guide details its physicochemical properties, provides a validated synthesis protocol, explores its chemical reactivity with mechanistic insights, and discusses its applications as a versatile chiral synthon. Furthermore, it outlines the expected spectroscopic profile for characterization and provides essential guidelines for safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who utilize chiral intermediates in asymmetric synthesis.

Physicochemical and Structural Properties

(S)-2-((Methylsulfonyl)oxy)propanoic acid, also known as O-methanesulfonyl-L-lactic acid, is a derivative of the naturally occurring (S)-lactic acid.[1] The introduction of the methanesulfonyl (mesylate) group onto the C2 hydroxyl position transforms it into a highly effective leaving group, which is fundamental to its synthetic utility.[2] Its core structure consists of a propanoic acid backbone with a chiral center at the C2 position, bearing the S-configuration.

Key physicochemical data are summarized in the table below for quick reference. It is important to note that some of these properties, such as boiling point and density, are predicted values derived from computational models.^[3]

Property	Value	Source(s)
CAS Number	66423-08-3	[1] [4] [5]
Molecular Formula	C ₄ H ₈ O ₅ S	[4] [5]
Molecular Weight	168.17 g/mol	[4] [5]
IUPAC Name	(2S)-2-(methylsulfonyloxy)propanoic acid	[4]
Boiling Point	371.2 ± 25.0 °C (Predicted)	[1]
Density	1.437 ± 0.06 g/cm ³ (Predicted)	[1]
SMILES	<chem>COS(=O)(=O)C</chem>	[5]
Storage Conditions	Sealed in a dry environment at 2-8°C	[5]

Synthesis and Purification Protocol

The most direct and reliable method for synthesizing **(S)-2-((Methylsulfonyl)oxy)propanoic acid** is the mesylation of commercially available (S)-lactic acid. This reaction is a cornerstone of organic synthesis, converting a poorly reactive hydroxyl group into an excellent leaving group while preserving the integrity of the adjacent chiral center.^[3]^[6]

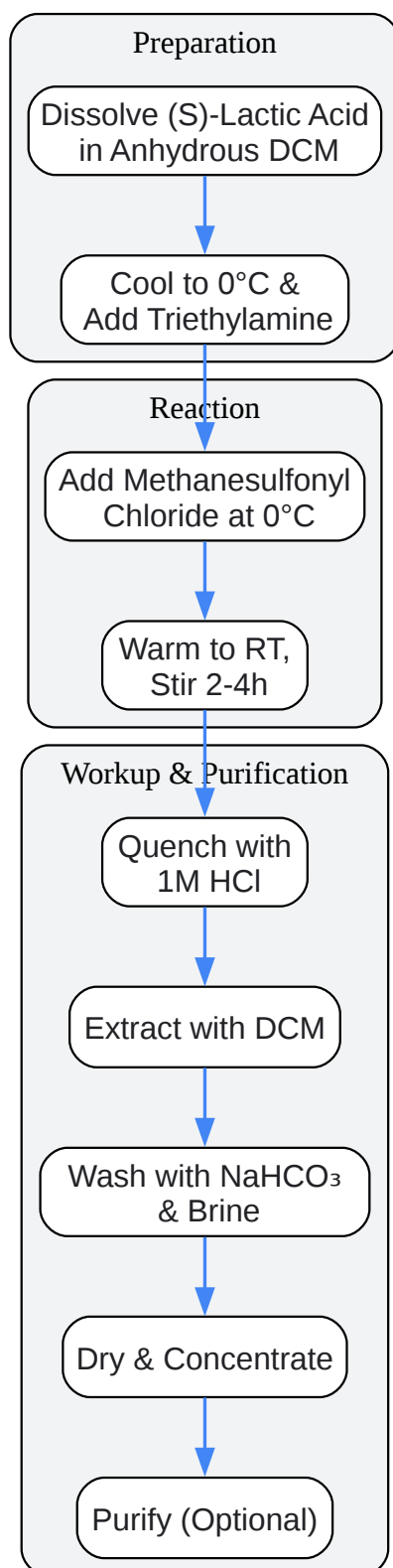
Causality and Experimental Rationale

The protocol relies on the reaction of the hydroxyl group of lactic acid with methanesulfonyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is crucial. Its role is to act as a proton scavenger, neutralizing the HCl generated during the reaction without competing with the lactic acid as a nucleophile. The reaction is performed at a low temperature (0°C) initially to control the exothermic reaction and then allowed to warm to ensure completion. Anhydrous conditions are paramount to prevent the hydrolysis of the highly

reactive methanesulfonyl chloride. The workup procedure is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials, yielding the pure product.

Step-by-Step Synthesis Protocol

- **Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-lactic acid (1.0 eq.).
- **Dissolution:** Dissolve the lactic acid in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
- **Base Addition:** Cool the solution to 0°C using an ice bath and add triethylamine (1.5 eq.) dropwise.
- **Mesylation:** While maintaining the temperature at 0°C, add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- **Quenching & Workup:** Cool the mixture back to 0°C and slowly add cold, dilute HCl (1M) to quench the reaction and dissolve the salts.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** If necessary, the product can be further purified by flash column chromatography.



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Caption: Workflow for the synthesis of **(S)-2-((Methylsulfonyl)oxy)propanoic acid**.

Chemical Reactivity and Mechanistic Profile

The synthetic power of **(S)-2-((Methylsulfonyl)oxy)propanoic acid** stems from the electronic properties of the methanesulfonate (mesylate) group. The sulfur atom is bonded to two highly electronegative oxygen atoms, which strongly withdraw electron density. This makes the mesylate anion (CH_3SO_3^-) exceptionally stable due to resonance, and therefore, an excellent leaving group.[2]

This compound is an ideal substrate for bimolecular nucleophilic substitution ($\text{S}_\text{N}2$) reactions. When a nucleophile attacks the chiral carbon center, it displaces the mesylate group. A key feature of the $\text{S}_\text{N}2$ mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as a Walden inversion.[2] This predictable stereochemical outcome is critical in asymmetric synthesis, allowing for the creation of new stereocenters with high fidelity.

The use of the mesylate provides a significant advantage over alternatives like converting the alcohol to an alkyl halide using strong acids, as the reaction conditions are much milder, which prevents side reactions and potential racemization of the chiral center.[2]

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